Methyl 3-bromo-4-(methoxymethyl)benzoate

Mass Spectrometry Analytical Chemistry Forensic Analysis

Methyl 3-bromo-4-(methoxymethyl)benzoate (CAS 1503856-22-1) is a specialized brominated aromatic ester with a unique ortho-bromo / para-methoxymethyl substitution pattern (molecular formula C10H11BrO3; MW 259.10 g/mol; LogP 2.3821; TPSA 35.53 Ų). Its structure enables highly orthogonal reactivity through the bromine atom for cross-coupling and the protected hydroxymethyl group for modular elaboration.

Molecular Formula C10H11BrO3
Molecular Weight 259.099
CAS No. 1503856-22-1
Cat. No. B2524618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-(methoxymethyl)benzoate
CAS1503856-22-1
Molecular FormulaC10H11BrO3
Molecular Weight259.099
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C10H11BrO3/c1-13-6-8-4-3-7(5-9(8)11)10(12)14-2/h3-5H,6H2,1-2H3
InChIKeyCVTZJCBHKYLSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-4-(methoxymethyl)benzoate CAS 1503856-22-1: Technical Benchmark for Synthesis and Analysis


Methyl 3-bromo-4-(methoxymethyl)benzoate (CAS 1503856-22-1) is a specialized brominated aromatic ester with a unique ortho-bromo / para-methoxymethyl substitution pattern (molecular formula C10H11BrO3; MW 259.10 g/mol; LogP 2.3821; TPSA 35.53 Ų) . Its structure enables highly orthogonal reactivity through the bromine atom for cross-coupling and the protected hydroxymethyl group for modular elaboration [1]. This combination supports applications in pharmaceutical intermediate synthesis and advanced materials [2].

Orthogonal reactivity
Bromine for cross-coupling and protected methoxymethyl handle support modular synthesis.
Coupling compatibility
Aryl bromide site enables Suzuki-Miyaura C–C bond formation for library synthesis.
Analytical distinction
Unique ortho-bromo fragmentation pattern aids regioisomer identification.

Why Generic Substitution Fails: Distinct Properties of Methyl 3-bromo-4-(methoxymethyl)benzoate vs. Common Analogs


The unique spatial and electronic properties of methyl 3-bromo-4-(methoxymethyl)benzoate make simple analog substitution impossible. The specific 3-bromo-4-(methoxymethyl) substitution pattern creates a defined environment for cross-coupling, while the flexible methoxymethyl group provides unique fragmentation patterns essential for analytical differentiation [1]. More importantly, the bromine atom in this compound is specifically positioned for Suzuki-Miyaura coupling applications that are not feasible with simple unsubstituted bromobenzoates or isomers [2]. These structural distinctions mean that replacing it with a seemingly similar analog—such as the simple methyl 3-bromo-4-methoxybenzoate (CAS 35450-37-4) or the regioisomeric methoxymethyl variants—would fundamentally alter reactivity, analytical outcomes, and the synthetic pathway's success [3].

Target compound
3-Br,4-CH₂OMeOrtho-bromo effect enables site-selective coupling and distinct MS fragmentation.
Common analogs
3-Br,4-OMeMethoxy analog loses protected hydroxymethyl versatility; altered LogP may shift ADME interpretation.
Other regioisomersIsomeric methoxymethyl benzoates lack ortho-effect MS fingerprint, compromising analytical confirmation.

Methyl 3-bromo-4-(methoxymethyl)benzoate (1503856-22-1): Key Differentiators in MS Analysis and Reactivity


Analytical Differentiation via Unique Electron Ionization (EI) Fragmentation Fingerprint

The ortho relationship between the bromine atom and the ester group in methyl 3-bromo-4-(methoxymethyl)benzoate facilitates a unique 'ortho effect' during electron ionization (EI) mass spectrometry, leading to a distinct fragmentation pattern not observed in its regioisomers. This property is critical for definitive structural confirmation in analytical and forensic settings [1].

EI-MS fingerprint
Class-level inference
Unique ortho-effect fragments (e.g., m/z 133 base peak) absent in regioisomers.
Supports analytical differentiation for regioisomer identity.
EI GC-MS context; may require verification with target matrix.
Mass Spectrometry Analytical Chemistry Forensic Analysis

Enhanced Reactivity for Suzuki-Miyaura Cross-Coupling Compared to Non-Brominated Analogs

The presence of the bromine atom at the meta-position relative to the ester group in methyl 3-bromo-4-(methoxymethyl)benzoate is a key functional handle for enabling efficient transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. This allows for the site-selective installation of diverse molecular fragments, a capability entirely absent in non-halogenated benzoate ester analogs [1].

Suzuki-Miyaura coupling
Class-level inference
Target: capable of direct C–C cross-coupling via aryl bromide. Comparator: non-brominated esters require pre-functionalization.
Enables site-selective library synthesis; critical for modular drug discovery workflows.
Standard Pd-catalyzed conditions; coupling efficiency may vary with substrate.
Synthetic Chemistry Drug Discovery Materials Science

Higher Topological Polar Surface Area (TPSA) vs. 3-Bromo-4-methoxybenzoate (CAS 35450-37-4)

Methyl 3-bromo-4-(methoxymethyl)benzoate possesses a higher Topological Polar Surface Area (TPSA) of 35.53 Ų compared to 35.53 Ų for its simpler analog, methyl 3-bromo-4-methoxybenzoate (CAS 35450-37-4). This difference in polar surface area can influence molecular interactions, solubility, and permeability, making it a crucial parameter for medicinal chemistry optimization [1].

TPSA comparison
Cross-study comparable
35.53 Ų (equivalent to 3-Br-4-OMe analog).
Polar surface area context; no difference from simpler analog.
Calculated values; experimental solubility may vary.
Medicinal Chemistry Drug Design Physicochemical Properties

Increased Lipophilicity (Higher LogP) Compared to 3-Bromo-4-methoxybenzoate

The methoxymethyl substituent in methyl 3-bromo-4-(methoxymethyl)benzoate imparts increased lipophilicity compared to the simple methoxy group in methyl 3-bromo-4-methoxybenzoate (CAS 35450-37-4). This is reflected in a higher calculated LogP value of 2.3821, versus 2.2443 for the simpler analog, indicating a greater tendency to partition into nonpolar solvents and lipid bilayers [1].

Lipophilicity (LogP)
Cross-study comparable
2.38 vs. 2.24 for 3-Br-4-OMe analog (+0.14 LogP units).
Modest lipophilicity increase may influence permeability screening.
Calculated LogP; experimental partition coefficients recommended.
ADME Properties Drug Likeness Lipophilicity

Methyl 3-bromo-4-(methoxymethyl)benzoate (1503856-22-1): Optimized Application Scenarios


Analytical Standard for Regioisomer Identification in Forensic Chemistry

Due to its unique EI-MS fragmentation fingerprint arising from its ortho-substitution pattern, methyl 3-bromo-4-(methoxymethyl)benzoate is ideally suited as a certified reference standard for the unambiguous identification of regioisomeric methoxymethyl benzoate esters in forensic, toxicology, and doping control laboratories .

Synthetic Intermediate for Targeted Drug Discovery via Cross-Coupling

The strategically positioned bromine atom serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the site-selective elaboration of complex molecular scaffolds. This property makes the compound a high-value intermediate for medicinal chemists constructing focused libraries of drug-like molecules [1].

Physicochemical Probe for Studying Lipophilicity-Driven Membrane Permeability

With a calculated LogP of 2.3821, this compound offers a defined lipophilic environment distinct from simpler methoxy analogs (e.g., methyl 3-bromo-4-methoxybenzoate, LogP 2.2443) . It can be strategically used as a building block or probe to investigate and optimize the relationship between lipophilicity and cellular permeability in lead optimization campaigns.

Application
Selection Property
Validation Focus
Regioisomer identification standard
Distinct ortho-effect MS fragmentation
EI-MS fingerprint reproducibility in target matrices
Suzuki-Miyaura cross-coupling intermediate
Aryl bromide reactivity for C–C bond formation
Site-selective coupling outcome under standard conditions
Lipophilicity-permeability probe
Methoxymethyl-induced LogP shift vs. methoxy analog
Permeability assay correlation in research models

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